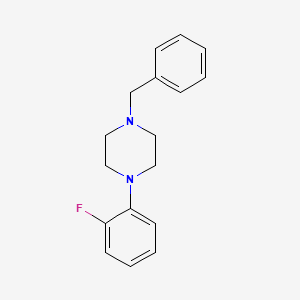

1-benzyl-4-(2-fluorophenyl)piperazine

Descripción general

Descripción

1-benzyl-4-(2-fluorophenyl)piperazine, commonly known as 2-FBP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The purpose of

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds :

- Flunarizine, a drug used for migraines and epilepsy, is synthesized using 1-benzyl-4-(2-fluorophenyl)piperazine as an intermediate. This process involves metal-catalyzed amination and Wittig reaction techniques (Shakhmaev et al., 2016).

Potential Atypical Antipsychotics :

- 1-Benzyl-4-(2-fluorophenyl)piperazine derivatives have been investigated for their potential as atypical antipsychotics. Modifications to the compound's structure led to the development of orally potent compounds for behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).

Extended-Action Cocaine-Abuse Therapeutic Agents :

- Research into extended-release agents for cocaine abuse therapy has produced compounds related to 1-benzyl-4-(2-fluorophenyl)piperazine. These compounds are potent and selective ligands for the dopamine transporter and are effective in reducing cocaine-maintained behavior (Lewis et al., 1999).

Antimicrobial Activity :

- Certain derivatives of 1-benzyl-4-(2-fluorophenyl)piperazine exhibit potent antimicrobial activity against various bacterial and fungal strains. This includes inhibition of gram-negative bacterial strains and efficacy against drug-resistant isolates (Mishra & Chundawat, 2019).

Anticancer Agents and Carbonic Anhydrase Inhibitors :

- Mono Mannich bases containing 1-benzyl-4-(2-fluorophenyl)piperazine have been studied for their potential as anticancer agents and inhibitors of human carbonic anhydrase. These compounds show promising cytotoxic and inhibitory effects in biological testing (Tuğrak et al., 2019).

Fluorescent Logic Gates for Biological Applications :

- Compounds combining a 4-amino-N-aryl-1,8-naphthalimide fluorophore with a piperazine receptor have been synthesized, incorporating 1-benzyl-4-(2-fluorophenyl)piperazine. These compounds function as fluorescent logic gates and are useful for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

In Vitro Metabolic Studies :

- The metabolism of compounds like Lu AA21004, a novel antidepressant, involves 1-benzyl-4-(2-fluorophenyl)piperazine derivatives. These studies focus on the oxidative metabolism and the formation of various metabolites, crucial for understanding the drug's pharmacokinetics (Hvenegaard et al., 2012).

Crystal Structure Analysis :

- The crystal and molecular structure of 1-benzyl-4-(2-fluorophenyl)piperazine derivatives have been determined, providing insights into their molecular conformations and interactions. This is important for designing drugs with specific target interactions (Oezbey et al., 1998).

Development of Hypotensive Agents :

- Piperazine derivatives, including 1-benzyl-4-(2-fluorophenyl)piperazine, have shown activity as hypotensive agents. They exhibit alpha-blocking properties with both peripheral and central activities, indicating their potential in treating hypertension (Tenbrink et al., 1981).

Propiedades

IUPAC Name |

1-benzyl-4-(2-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZGBCWNMNNBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5263033 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5688119.png)

![3-chloro-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688126.png)

![7-(cyclopropylmethyl)-2-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5688134.png)

![N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5688138.png)

![(3R*,4R*)-1-[(2-chloro-4-fluorophenyl)acetyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5688165.png)

![1-(4-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2-thienyl)ethanone](/img/structure/B5688171.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5688179.png)

![2-{2-[2-(2-methoxyethyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5688182.png)

![1-(4-fluorophenyl)-2-[3-(3-methoxyphenoxy)-1-azetidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5688195.png)

![N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea](/img/structure/B5688198.png)

![6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5688206.png)

![7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5688220.png)

![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)